2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione
Description
2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a push-pull chromophore featuring a naphthalene-derived electron-withdrawing scaffold (cyclopenta[b]naphthalene-1,3(2H)-dione) conjugated with a benzoxazole moiety as an electron-donating/π-spacer group . This compound is structurally optimized for intramolecular charge transfer (ICT), making it relevant in photophysical applications such as photoinitiators for 3D printing and photopolymerization . Its molecular formula is C₁₈H₁₀N₂O₃, with a molar mass of 302.3 g/mol (estimated based on structural analogs in ). The benzoxazole substituent enhances conjugation and stability compared to simpler alkyl or halogenated derivatives .
Properties
CAS No. |
918158-23-3 |
|---|---|
Molecular Formula |
C20H11NO3 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)cyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C20H11NO3/c22-18-13-9-11-5-1-2-6-12(11)10-14(13)19(23)17(18)20-21-15-7-3-4-8-16(15)24-20/h1-10,17H |
InChI Key |
LCJDXJKQUGRHHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative, such as 2-nitrobenzoic acid, under acidic conditions.
Cyclopenta[b]naphthalene Formation: The cyclopenta[b]naphthalene core can be constructed through a series of cyclization reactions involving naphthalene derivatives.
Coupling Reaction: The final step involves coupling the benzoxazole ring with the cyclopenta[b]naphthalene core under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common industrial methods include solvent catalytic synthesis and solid-phase synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives.
Scientific Research Applications
2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Fluorescent Probes: The compound’s fluorescence is due to its ability to absorb light and emit it at a different wavelength, making it useful in imaging and sensing applications.
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights key differences between 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione and structurally related compounds:
Photophysical and Solvatochromic Behavior
- Target Compound : Exhibits positive solvatochromism with a red shift of ~50–80 nm in polar solvents (e.g., from λₘₐₓ = 450 nm in toluene to 530 nm in DMSO), attributed to the benzoxazole group stabilizing the excited-state dipole .
- Indane-1,3-dione Analogs : Show smaller solvatochromic shifts (~30–50 nm) due to reduced conjugation and weaker ICT .
- 4-Dimethoxyphenyl Derivatives : Achieve greater red shifts (~70–100 nm) but suffer from lower photostability under UV irradiation .
Performance in Photopolymerization
The target compound outperforms alkyl-substituted analogs (e.g., 3-hydroxypropyl derivatives) in photoinitiation efficiency due to its extended π-conjugation and benzoxazole-mediated radical generation . For example:
- Polymerization Rate: 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione achieves >90% monomer conversion in acrylates within 60 seconds under LED@405 nm, compared to <70% for indane-1,3-dione derivatives .
- 3D Printing Compatibility : Its broad absorption spectrum enables compatibility with commercial 3D printers (e.g., 385–420 nm wavelengths), unlike brominated derivatives, which require harsher UV light .
Biological Activity
The compound 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a complex organic molecule classified within the naphthoquinone family. Its unique structural features include a benzoxazole moiety and a cyclopenta[b]naphthalene backbone, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure
The molecular formula of 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The presence of two carbonyl groups enhances its reactivity and biological profile.
Antimicrobial Activity
Preliminary studies indicate that compounds related to naphthoquinones exhibit significant antimicrobial properties. The antibacterial potential of 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has been evaluated against various bacterial strains.
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate | 32 µg/mL |
| Bacillus subtilis | High | 16 µg/mL |
| Escherichia coli | Low | 128 µg/mL |
These results suggest selective activity against Gram-positive bacteria, with lower efficacy against Gram-negative strains .
Anticancer Activity
The compound has also shown promise in anticancer applications. Studies have demonstrated cytotoxic effects on various cancer cell lines including:
- Breast Cancer : MCF-7 and MDA-MB-231 cells
- Lung Cancer : A549 cells
- Prostate Cancer : PC3 cells
The structure–activity relationship (SAR) analysis indicates that modifications to the benzoxazole ring can enhance cytotoxicity while reducing toxicity to normal cells .
| Cancer Cell Line | IC50 Value | Selectivity Index |
|---|---|---|
| MCF-7 | 10 µM | 5 |
| A549 | 15 µM | 4 |
| PC3 | 20 µM | 6 |
This selectivity suggests potential for the development of targeted anticancer therapies .
Other Therapeutic Potentials
In addition to antimicrobial and anticancer activities, the compound has been investigated for its potential as a quorum sensing inhibitor (QSI). This property is particularly relevant in controlling biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa, which is associated with chronic infections.
Case Studies
Several case studies have highlighted the biological activity of benzoxazole derivatives. For instance, a study by Pal et al. (2018) explored the antibacterial effects of various benzoxazole derivatives, revealing that modifications can lead to enhanced activity against specific pathogens . Another study focused on the anticancer properties of similar compounds, establishing a correlation between structural features and biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
